molecular formula C10H16BNO3 B595597 6-Isobutoxy-5-methylpyridine-3-boronic acid CAS No. 1256355-19-7

6-Isobutoxy-5-methylpyridine-3-boronic acid

Cat. No. B595597
CAS RN: 1256355-19-7
M. Wt: 209.052
InChI Key: CMDNHDSDAQMICV-UHFFFAOYSA-N
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Description

“6-Isobutoxy-5-methylpyridine-3-boronic acid” is a chemical compound with the CAS Number: 1256355-19-7 and a molecular weight of 209.05 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The linear formula of “6-Isobutoxy-5-methylpyridine-3-boronic acid” is C10H16BNO3 .


Physical And Chemical Properties Analysis

“6-Isobutoxy-5-methylpyridine-3-boronic acid” is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Applications in Electrochemical Synthesis and Wastewater Treatment

The electrochemical oxidation of 3-methylpyridine, a structural relative of 6-Isobutoxy-5-methylpyridine-3-boronic acid, has been studied at boron-doped diamond electrodes. This process, applicable in acid media, demonstrated potential for electroorganic synthesis and wastewater treatment, involving direct electron transfer reactions and indirect oxidation via electrogenerated intermediates like hydroxyl radicals, potentially relevant to similar compounds (Iniesta et al., 2001).

Advancements in Organic Synthesis

Boronic acids, including derivatives similar to 6-Isobutoxy-5-methylpyridine-3-boronic acid, have found significant applications in organic synthesis. For instance, they have been used to catalyze highly enantioselective aza-Michael additions, contributing to the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015). Furthermore, their role in facilitating electrophilic activation in water, as demonstrated in the synthesis of N-substituted hydroxypyridinones, underscores their versatility and potential in pharmaceutical and organic chemistry (Ke et al., 2022).

Role in Fluorescent Chemosensors and Biological Detection

The boronic acid group, a key component in compounds like 6-Isobutoxy-5-methylpyridine-3-boronic acid, plays a crucial role in sensor design due to its ability to interact with diols, forming cyclic boronate esters. These interactions have been harnessed in the development of fluorescent chemosensors capable of detecting carbohydrates and bioactive substances (Huang et al., 2012). This aspect is underscored by the development of fluorescent boronic acids with high affinities for diols, providing valuable tools for biological detection and monitoring (Cheng et al., 2010).

Contribution to Crystal Engineering and Material Science

Ortho-alkoxyphenylboronic acids, structurally related to 6-Isobutoxy-5-methylpyridine-3-boronic acid, have been a focal point in crystal engineering, aiming to achieve monomeric structures. These efforts have implications for designing novel materials and understanding molecular interactions in crystals (Cyrański et al., 2012).

Catalytic Efficiency in Green Chemistry

Boronic acids, including derivatives of 6-Isobutoxy-5-methylpyridine-3-boronic acid, have showcased catalytic efficiency in environmentally friendly chemical processes. This includes their role in the dehydration of hexoses to produce valuable chemicals like 5-hydroxymethylfurfural, contributing to the advancement of green chemistry and sustainable industrial processes (Hansen et al., 2011).

Safety and Hazards

The safety information available indicates that “6-Isobutoxy-5-methylpyridine-3-boronic acid” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate precautions should be taken when handling this substance .

properties

IUPAC Name

[5-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-7(2)6-15-10-8(3)4-9(5-12-10)11(13)14/h4-5,7,13-14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDNHDSDAQMICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681729
Record name [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isobutoxy-5-methylpyridine-3-boronic acid

CAS RN

1256355-19-7
Record name [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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